Aloin

Catalog No.
S518076
CAS No.
1415-73-2
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloin

CAS Number

1415-73-2

Product Name

Aloin

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

solubility

Soluble in DMSO

Synonyms

barbaloin, barbaloin, (S)-isomer, barbaloin, beta-D-isomer, barbaloin, monoglucoside, isobarbaloin

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

The exact mass of the compound Aloin is 414.0951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aloin, also known as Barbaloin, is a C-glycoside of the anthrone class and the primary bioactive component isolated from the latex of various *Aloe* species. It exists as a mixture of two diastereomers, Aloin A (barbaloin) and Aloin B (isobarbaloin). Historically utilized for its potent laxative effects, Aloin now serves as a critical starting material for the synthesis of pharmaceuticals like Diacerein, an anti-osteoarthritis drug. Its utility in research and development is linked to its distinct biological activities, including anti-inflammatory and potential anticancer properties, which differ significantly from its aglycone metabolite, aloe-emodin, and other related anthraquinones.

Substituting purified Aloin with crude *Aloe* extracts or its aglycone, aloe-emodin, introduces significant process and application variability. Crude extracts contain inconsistent concentrations of Aloin A and B, alongside a complex matrix of other compounds that can interfere with bioassays and chemical synthesis, compromising reproducibility. The aglycone aloe-emodin, while a key metabolite, is not a direct functional replacement; it possesses a distinct pharmacological profile, including different effects on inflammatory pathways, and exhibits significantly different physicochemical properties such as lower aqueous solubility and higher lipophilicity. Furthermore, Aloin's stability is highly dependent on pH and temperature, a factor not shared by the more stable aloe-emodin, making purified Aloin essential for controlled formulation and process development where handling conditions are critical.

Superior Stability in Acidic Formulations Compared to Neutral or Basic Conditions

Aloin's stability is critically dependent on pH, a key differentiator from its more stable metabolite, aloe-emodin. In one study, Aloin A in solution demonstrated excellent stability at pH 2.0, with 94% remaining after 14 days. In stark contrast, its degradation accelerates significantly in neutral and basic conditions; at pH 6.7, a substantial reduction was noted, and at pH 8.0, less than 2% of the initial Aloin A remained after just 12 hours. Conversely, the stability of aloe-emodin was largely unaffected by the same changes in pH and temperature.

Evidence DimensionPercent of compound remaining in solution over time
Target Compound Data94% remaining after 14 days at pH 2.0; <2% remaining after 12 hours at pH 8.0
Comparator Or BaselineAloe-emodin: No significant effect on stability from pH or temperature changes.
Quantified DifferenceAloin is highly stable in acidic conditions but degrades >98% within 12 hours at pH 8.0, while aloe-emodin remains stable under the same conditions.
ConditionsAqueous solution at various pH values (2.0 to 8.0) and temperatures.

This dictates the use of purified Aloin for developing acidic formulations (e.g., beverages, topicals) where long-term stability is required, a condition under which aloe-emodin offers no advantage.

Differential Anti-Inflammatory Activity Profile Compared to its Aglycone Metabolite, Aloe-Emodin

Aloin and its primary metabolite, aloe-emodin, are not functionally interchangeable in anti-inflammatory models. In a study using murine macrophages, aloe-emodin at 40 µM suppressed both nitric oxide (NO) and prostaglandin E2 (PGE2) production. In the same assay, Aloin also suppressed NO production at concentrations of 5–40 μM but, critically, did not suppress PGE2 production. This demonstrates a clear mechanistic divergence, where aloe-emodin inhibits both iNOS and COX-2 pathways, while Aloin's activity is more selective.

Evidence DimensionInhibition of inflammatory mediators
Target Compound DataSuppresses NO production at 5-40 µM; Does NOT suppress PGE2 production.
Comparator Or BaselineAloe-emodin: Suppresses both NO and PGE2 production at 40 µM.
Quantified DifferenceAloin selectively inhibits the iNOS pathway (NO production) without affecting the COX-2 pathway (PGE2 production), unlike the dual inhibition shown by aloe-emodin.
ConditionsLPS-stimulated murine macrophages.

For research targeting specific inflammatory pathways, procuring Aloin is necessary to isolate effects related to the glycoside form, whereas aloe-emodin would be selected for broader iNOS/COX-2 inhibition.

Defined Isomer Composition (Aloin A vs. Aloin B) Enables Reproducible Bioactivity Studies

Commercial Aloin is a mixture of diastereomers Aloin A and Aloin B. While their activities can be similar, relying on an undefined mixture introduces a variable. A 2024 study directly compared the isomers, finding nearly identical antiproliferative activity against SH-SY5Y neuroblastoma cells. The IC50 for Aloin A was 213 ± 33.3 µM, and for Aloin B it was 198.7 ± 31 µM, with the mixture showing an IC50 of 218.9 ± 38.9 µM. While similar in this assay, the potential for distinct pharmacological properties exists. Procuring Aloin with a specified purity and a defined or characterized isomer ratio is critical for ensuring the reproducibility of quantitative biological experiments.

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound DataAloin A: 213 ± 33.3 µM; Aloin B: 198.7 ± 31 µM
Comparator Or BaselineAloin A/B Mixture: 218.9 ± 38.9 µM
Quantified DifferenceThe individual isomers and the mixture show statistically similar IC50 values in this specific cell line, confirming the primary activity comes from both components.
ConditionsAntiproliferation assay on SH-SY5Y neuroblastoma cells.

Purchasing a well-characterized lot of Aloin, rather than a crude extract with unknown isomer ratios, eliminates a key source of variability for dose-response studies and ensures inter-assay consistency.

Essential High-Purity Precursor for Chromium-Free Synthesis of Diacerein

Aloin is the primary starting material for the industrial synthesis of the osteoarthritis drug Diacerein. Modern, environmentally preferred synthesis routes are chromium-free and involve the oxidative hydrolysis of Aloin to form aloe-emodin as a key intermediate. The efficiency and purity of the final active pharmaceutical ingredient (API) are dependent on the quality of the initial Aloin. Using crude *Aloe* extracts, which can contain 30-50% Aloin, introduces impurities that complicate downstream purification and can reduce overall yield, making high-purity Aloin the preferred procurement choice for pharmaceutical manufacturing.

Evidence DimensionSuitability as a synthetic precursor
Target Compound DataHigh-purity Aloin (>95%) enables efficient, clean conversion to aloe-emodin and subsequently Diacerein in chromium-free processes.
Comparator Or BaselineCrude Aloin (30-50% purity) introduces significant impurities, requiring extensive purification steps that lower overall process yield.
Quantified DifferenceNot directly quantified in a single paper, but implied by standard pharmaceutical process principles where starting material purity directly impacts final product purity and yield.
ConditionsMulti-step chemical synthesis of Diacerein.

For pharmaceutical synthesis, procuring high-purity Aloin is a critical decision to maximize yield, simplify purification, and ensure the final API meets regulatory standards.

Development of Stable, Acidic Formulations for Foods and Cosmetics

Based on its demonstrated high stability at acidic pH levels (pH 2.0-3.5), Aloin is the appropriate choice for inclusion as a functional ingredient in acidic liquid formulations, such as health beverages or pH-balanced topical products, where shelf-life and prevention of degradation are paramount.

Pharmaceutical Synthesis of Diacerein and Related Anthraquinones

As the established precursor, high-purity Aloin is the mandatory starting material for the efficient, chromium-free industrial synthesis of Diacerein. Its use avoids the complex purification challenges and yield losses associated with crude *Aloe* extracts.

Mechanistic Studies of Glycoside-Specific Anti-inflammatory Action

Researchers aiming to investigate inflammatory pathways modulated specifically by the glycoside form of the anthraquinone should select Aloin. Its inability to suppress PGE2, unlike its aglycone metabolite aloe-emodin, allows for the precise dissection of iNOS- versus COX-2-related mechanisms.

High-Reproducibility Bioassays and Reference Standard Development

For creating reproducible in vitro dose-response curves or for use as an analytical standard, procuring Aloin with a specified high purity (e.g., >95%) and characterized isomer ratio is essential. This minimizes the experimental variability that would be introduced by using crude extracts with inconsistent composition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

418.12638228 g/mol

Monoisotopic Mass

418.12638228 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

148 °C; 70 - 80 °C (monohydrate)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69VIB0J2WK

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

8015-61-0
1415-73-2

Wikipedia

Aloin

General Manufacturing Information

Aloin: INACTIVE

Dates

Last modified: 08-15-2023
1: Na HS, Song YR, Kim S, Heo JY, Chung HY, Chung J. Aloin Inhibits Interleukin (IL)-1β-Stimulated IL-8 Production in KB Cells. J Periodontol. 2016 Jun;87(6):e108-15. doi: 10.1902/jop.2016.150447. Epub 2016 Mar 4. PubMed PMID: 26944408.
2: Pengjam Y, Madhyastha H, Madhyastha R, Yamaguchi Y, Nakajima Y, Maruyama M. Anthraquinone Glycoside Aloin Induces Osteogenic Initiation of MC3T3-E1 Cells: Involvement of MAPK Mediated Wnt and Bmp Signaling. Biomol Ther (Seoul). 2016 Mar 1;24(2):123-31. doi: 10.4062/biomolther.2015.106. PubMed PMID: 26869456; PubMed Central PMCID: PMC4774492.
3: Liu FW, Liu FC, Wang YR, Tsai HI, Yu HP. Aloin Protects Skin Fibroblasts from Heat Stress-Induced Oxidative Stress Damage by Regulating the Oxidative Defense System. PLoS One. 2015 Dec 4;10(12):e0143528. doi: 10.1371/journal.pone.0143528. eCollection 2015. PubMed PMID: 26637174; PubMed Central PMCID: PMC4670167.
4: Esmat AY, Said MM, Khalil SA. Aloin: a natural antitumor anthraquinone glycoside with iron chelating and non-atherogenic activities. Pharm Biol. 2015 Jan;53(1):138-46. doi: 10.3109/13880209.2014.912239. Epub 2014 Sep 22. PubMed PMID: 25243866.
5: Cui Y, Ye Q, Wang H, Li Y, Xia X, Yao W, Qian H. Aloin protects against chronic alcoholic liver injury via attenuating lipid accumulation, oxidative stress and inflammation in mice. Arch Pharm Res. 2014 Dec;37(12):1624-33. doi: 10.1007/s12272-014-0370-0. Epub 2014 Mar 27. PubMed PMID: 24668153.
6: Tabolacci C, Rossi S, Lentini A, Provenzano B, Turcano L, Facchiano F, Beninati S. Aloin enhances cisplatin antineoplastic activity in B16-F10 melanoma cells by transglutaminase-induced differentiation. Amino Acids. 2013 Jan;44(1):293-300. doi: 10.1007/s00726-011-1166-x. Epub 2011 Dec 3. PubMed PMID: 22139409.

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